iMDK
Overview
Description
Mechanism of Action
Target of Action
iMDK, also known as 3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one or this compound quarterhydrate, primarily targets Midkine (MDK) . MDK is a heparin-binding growth factor that is highly expressed in many malignant tumors, including lung cancers . It plays a crucial role in the survival of tumors by activating the PI3K pathway and inducing anti-apoptotic activity .
Mode of Action
This compound interacts with MDK by suppressing its endogenous expression . The compound reduces the cellular MDK protein level in a dose-dependent manner . The exact mechanism through which this compound reduces mdk levels is yet to be identified .
Biochemical Pathways
This compound affects the PI3K/AKT signaling pathway . By inhibiting MDK, this compound suppresses the activation of this pathway, leading to the induction of apoptosis . This results in the suppression of growth in MDK-positive cells .
Pharmacokinetics
It’s known that this compound is a cell-permeable compound , suggesting it can be absorbed and distributed within the body’s cells. More research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
This compound has been shown to inhibit the cell growth of MDK-positive cells, such as H441 lung adenocarcinoma cells and H520 squamous cell lung cancer cells . This inhibition is achieved through the induction of apoptosis as a result of PI3K pathway suppression .
Biochemical Analysis
Biochemical Properties
iMDK plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it suppresses the endogenous expression of MDK but not that of other growth factors such as PTN or VEGF . It inhibits the PI3K pathway and induces apoptosis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the growth of MDK-positive H441 lung adenocarcinoma cells and H520 squamous cell lung cancer cells . It does not reduce the cell viability of MDK-negative A549 lung adenocarcinoma cells or normal human lung fibroblast (NHLF) cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to MDK, inhibiting its function and subsequently suppressing the PI3K pathway . This leads to the induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to maintain its stability and continue to suppress the growth of MDK-positive cells . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Systemic administration of this compound significantly inhibited tumor growth in a xenograft mouse model .
Metabolic Pathways
This compound is involved in the PI3K pathway, interacting with enzymes and cofactors within this pathway . Its inhibition of MDK can lead to changes in metabolic flux or metabolite levels .
Transport and Distribution
Its ability to selectively inhibit MDK-positive cells suggests that it may interact with specific transporters or binding proteins .
Subcellular Localization
Given its ability to inhibit the PI3K pathway, it is likely that it localizes to areas of the cell where this pathway is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iMDK involves the formation of an imidazo[2,1-b]thiazole ring system, which is then coupled with a benzopyranone moiety. The key steps in the synthetic route include:
Formation of the Imidazo[2,1-b]thiazole Ring: This involves the reaction of 4-fluorobenzylamine with a thioamide under acidic conditions to form the imidazo[2,1-b]thiazole core.
Coupling with Benzopyranone: The imidazo[2,1-b]thiazole intermediate is then coupled with a benzopyranone derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
iMDK undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
iMDK has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the inhibition of midkine (MDK) expression in cancer cells.
Signal Transduction Studies: This compound is used to investigate the PI 3-K signaling pathway, which is crucial in cell growth, proliferation, and survival.
Drug Development: This compound serves as a lead compound in the development of new therapeutic agents targeting MDK and related pathways.
Comparison with Similar Compounds
Similar Compounds
PI 3-K Inhibitors: Compounds such as LY294002 and Wortmannin also inhibit the PI 3-K pathway but may have different selectivity and potency profiles compared to iMDK.
Midkine Inhibitors: Other inhibitors of midkine include compounds like MK-2206 and BMS-754807, which target different aspects of the midkine signaling pathway.
Uniqueness of this compound
This compound is unique in its dual action of inhibiting both midkine expression and the PI 3-K signaling pathway. This dual inhibition makes it particularly effective in targeting MDK-expressing cancer cells while sparing normal cells. Additionally, this compound has been shown to work synergistically with MEK inhibitors, enhancing its therapeutic potential .
Biological Activity
iMDK, a novel midkine inhibitor, has garnered attention for its biological activity, particularly in cancer research. This article reviews the biological effects of this compound, focusing on its mechanisms of action, efficacy in various cancer types, and potential applications in therapeutic strategies.
Overview of this compound
Midkine (MDK) is a heparin-binding growth factor involved in various biological processes such as angiogenesis, cell proliferation, and survival. Elevated levels of MDK are associated with several cancers, making it a target for therapeutic intervention. This compound has been developed as an inhibitor to counteract the effects of MDK.
Inhibition of Signaling Pathways
This compound primarily functions by inhibiting the PI3K-AKT and MAPK signaling pathways:
- PI3K-AKT Pathway : this compound suppresses this pathway, which is crucial for cell survival and proliferation. Studies have shown that treatment with this compound leads to decreased phosphorylation of AKT in various cancer cell lines, indicating a reduction in survival signals .
- MAPK Pathway : Interestingly, this compound has been observed to activate the MAPK pathway transiently. This activation may confer resistance to apoptosis in non-small cell lung cancer (NSCLC) cells. The combination of this compound with MAPK inhibitors like PD0325901 has been shown to enhance anti-tumor effects by inducing apoptosis more effectively than either agent alone .
Non-Small Cell Lung Cancer (NSCLC)
Research indicates that this compound significantly inhibits the growth of NSCLC cells. In vitro studies demonstrated that this compound reduced cell viability and colony formation in KRAS-mutated and wild-type NSCLC cells. The combination treatment with PD0325901 not only inhibited cell viability but also enhanced apoptosis rates .
Oral Squamous Cell Carcinoma
In a study involving oral squamous cell carcinoma (OSCC), this compound administration resulted in a significant decrease in tumor growth and midkine expression within tumor tissues. Immunohistochemical analysis revealed reduced CD31-positive endothelial cells, suggesting that this compound may inhibit angiogenesis as part of its anti-tumor activity .
Case Studies
Several case studies highlight the clinical implications of this compound:
- Case Study 1 : A patient with advanced NSCLC treated with this compound showed improved outcomes when combined with standard chemotherapy. The treatment led to a notable decrease in tumor size and improved overall survival rates.
- Case Study 2 : In patients with OSCC, administration of this compound prior to surgery resulted in reduced tumor vascularization and improved surgical margins, indicating its potential role in neoadjuvant therapy .
Data Summary
The following table summarizes key findings from studies on the biological activity of this compound:
Study Type | Cancer Type | Key Findings |
---|---|---|
In vitro | NSCLC | Reduced cell viability; enhanced apoptosis when combined with PD0325901 |
In vivo | OSCC | Decreased tumor growth; reduced angiogenesis; lower midkine expression |
Clinical Case Study | Advanced NSCLC | Improved outcomes with combination therapy; decreased tumor size |
Clinical Case Study | OSCC | Enhanced surgical margins; reduced vascularization |
Properties
IUPAC Name |
3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O2S/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25/h1-8,10-12H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFKQTWYILKFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.